molecular formula C16H17N3O2S2 B5991231 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5991231
M. Wt: 347.5 g/mol
InChI Key: WQBUEROUWOENKN-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a pyrazole ring fused with a thiazolidinone ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol and maintaining a specific temperature range to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For instance, it may interact with bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A precursor in the synthesis of the compound.

    Benzoylisothiocyanate: Another precursor used in the synthesis.

    Thiourea derivatives: Compounds with similar structural features and biological activities.

Uniqueness

What sets 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a pyrazole ring and a thiazolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-10-12(18-14(21)16(2,3)23-15(18)22)13(20)19(17(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBUEROUWOENKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(SC3=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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